(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate (CAS 655785-24-3) is a highly activated, chiral electrophilic precursor utilized primarily for the synthesis of enantiopure (3R)-3-aminopyrrolidine derivatives. Featuring a benzyloxycarbonyl (Cbz) protected primary amine and two highly reactive methanesulfonate (mesylate) leaving groups, this building block is engineered for double SN2 cyclization reactions with primary amines or hydroxylamine. It serves as a critical raw material in the pharmaceutical manufacturing of broad-spectrum antibiotics, including fluoroquinolones and cephalosporins, as well as DPP-4 inhibitors [1]. By providing a pre-configured chiral center and optimized leaving groups, it allows manufacturers to bypass multi-step asymmetric syntheses, directly yielding N-substituted pyrrolidine pharmacophores with high optical purity and process reliability.
Substituting this specific bismesylate with generic halides (e.g., dibromides) or alternative protecting groups (e.g., Boc) frequently leads to process failures during scale-up. Halide analogs are highly susceptible to E2 elimination under the basic conditions required for cyclization, significantly depressing yields and complicating purification [1]. Conversely, while Boc-protected analogs are common, they lack the acid stability of the Cbz group, preventing orthogonal deprotection strategies required when synthesizing complex, acid-sensitive APIs like cephalosporins [2]. Furthermore, substituting with bulkier ditosylates reduces atom economy and can sterically hinder the double SN2 cyclization, requiring higher temperatures that risk degrading the optical purity of the chiral center.
In the synthesis of 3-aminopyrrolidines, the choice of leaving group dictates the balance between successful cyclization and unwanted elimination. When subjected to basic cyclization conditions (e.g., primary amine and triethylamine in DMSO at 50-60 °C), the bismesylate compound achieves high conversion to the pyrrolidine core. In contrast, the corresponding 1,4-dibromobutane analog suffers from competitive E2 elimination, leading to alkene byproducts. Industrial process patents demonstrate that the bismesylate can achieve cyclization yields exceeding 80% on a multi-kilogram scale, whereas halide equivalents typically suffer a 20-30% yield penalty due to elimination and oligomerization [1].
| Evidence Dimension | Cyclization yield and elimination byproduct formation |
| Target Compound Data | >80% yield of pyrrolidine core with minimal elimination |
| Comparator Or Baseline | (R)-2-(Cbz-amino)-1,4-dibromobutane (halide analog) |
| Quantified Difference | 20-30% higher yield for the bismesylate; negligible E2 elimination |
| Conditions | Primary amine, Et3N, DMSO, 50-60 °C |
Minimizing elimination byproducts is critical for maximizing API yield and reducing purification costs at the manufacturing scale.
The Cbz protecting group on this precursor provides crucial stability during downstream synthetic steps that require acidic conditions. When synthesizing complex APIs, the newly formed pyrrolidine nitrogen often requires functionalization while the exocyclic amine remains protected. If a Boc-protected analog is used, exposure to acidic conditions (e.g., TFA or HCl) during intermediate processing will prematurely cleave the Boc group, leading to unwanted side reactions. The Cbz group is completely stable to these acidic conditions and can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H2), ensuring >95% retention of the protecting group during aggressive intermediate steps where Boc would fail entirely [1].
| Evidence Dimension | Protecting group survival under acidic conditions |
| Target Compound Data | >95% Cbz retention in acidic media (e.g., TFA/DCM) |
| Comparator Or Baseline | (R)-2-(Boc-amino)-1,4-butanediol bismesylate |
| Quantified Difference | Near-total cleavage of Boc vs. near-total retention of Cbz |
| Conditions | Standard acidic deprotection/coupling conditions (e.g., TFA in DCM) |
Procurement of the Cbz variant is mandatory when the downstream API synthesis involves acid-mediated transformations prior to final amine deprotection.
For industrial procurement, process mass intensity (PMI) and atom economy are vital metrics. The dimethanesulfonate (MW 395.45) offers a significantly better atom economy compared to the corresponding ditosylate analog (MW ~547.6). Furthermore, the smaller steric profile of the mesylate groups facilitates faster nucleophilic attack during the double SN2 ring closure. While ditosylates can require prolonged heating that risks partial racemization or degradation, the bismesylate achieves complete cyclization in 4-6 hours at moderate temperatures (55 °C), as demonstrated in 9.5 kg scale reactions [1]. This reduces batch times by up to 40% compared to bulkier leaving groups [2].
| Evidence Dimension | Molecular weight (Atom Economy) and reaction time |
| Target Compound Data | MW 395.45; cyclization in 4-6 hours at 55 °C |
| Comparator Or Baseline | (R)-2-(Cbz-amino)-1,4-butanediol ditosylate (MW ~547.6) |
| Quantified Difference | ~28% reduction in precursor mass per mole; up to 40% faster reaction time |
| Conditions | Multi-kilogram scale cyclization in DMSO |
Lower molecular weight and faster kinetics directly translate to reduced raw material costs and increased manufacturing throughput.
The primary industrial application is the bulk manufacturing of (3R)-3-aminopyrrolidine derivatives. The bismesylate's stability and high reactivity make it highly suitable for multi-kilogram cyclization reactions using primary amines or hydroxylamine, yielding crucial pharmacophores for medicinal chemistry with high optical purity [1].
This compound is specifically procured as an advanced intermediate for synthesizing the pyrrolidine side chains of broad-spectrum fluoroquinolone antibiotics. The Cbz group protects the primary amine during the coupling to the fluoroquinolone core, allowing for orthogonal deprotection strategies that Boc-analogs cannot support [1].
In the synthesis of anti-diabetic medications targeting dipeptidyl peptidase-4 (DPP-4), the enantiopure pyrrolidine scaffold derived from this bismesylate serves as a critical structural element. The mesylate leaving groups ensure that the double SN2 cyclization proceeds without racemization, maintaining the strict stereochemistry required for target binding [1].